molecular formula C3H2Cl2O B14812925 (E)-3-chloro-acryloyl chloride

(E)-3-chloro-acryloyl chloride

Cat. No.: B14812925
M. Wt: 124.95 g/mol
InChI Key: VPMAWSAODAKKSI-OWOJBTEDSA-N
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Description

3-Chloro-acryloyl chloride is an organic compound belonging to the acid chlorides group. It is a colorless liquid that may appear yellow when aged. This compound is known for its high reactivity and is commonly used in the synthesis of various acrylate monomers and polymers.

Chemical Reactions Analysis

3-Chloro-acryloyl chloride undergoes various chemical reactions typical of acid chlorides. It reacts readily with water to produce acrylic acid and hydrochloric acid . When treated with sodium salts of carboxylic acids, it forms anhydrides. Reactions with alcohols and amines yield esters and amides, respectively . Additionally, it can acylate organozinc compounds . These reactions are often carried out under controlled conditions to ensure high selectivity and yield.

Scientific Research Applications

3-Chloro-acryloyl chloride is widely used in scientific research and industrial applications. In chemistry, it is employed in the synthesis of acrylate monomers and polymers, which are essential in the production of adhesives, coatings, and sealants . In biology and medicine, it is used to introduce acrylic groups into biomolecules, facilitating the study of various biochemical processes . The compound’s high reactivity makes it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-acryloyl chloride involves nucleophilic addition followed by elimination. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by various reagents . This reaction proceeds through the formation of a tetrahedral intermediate, which then eliminates a leaving group, typically chloride ion, to form the final product . This mechanism is common in reactions involving acid chlorides and is crucial for the compound’s reactivity.

Comparison with Similar Compounds

3-Chloro-acryloyl chloride can be compared to other acid chlorides such as acryloyl chloride and methacryloyl chloride. While all these compounds share similar reactivity patterns, 3-chloro-acryloyl chloride is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of products formed . Other similar compounds include α-chloro-N-aryl acetamides and various (meth)acrylate esters . These compounds are also used in the synthesis of polymers and other materials, but their specific applications and reactivity can vary.

Properties

Molecular Formula

C3H2Cl2O

Molecular Weight

124.95 g/mol

IUPAC Name

(E)-3-chloroprop-2-enoyl chloride

InChI

InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1+

InChI Key

VPMAWSAODAKKSI-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Cl)\C(=O)Cl

Canonical SMILES

C(=CCl)C(=O)Cl

Origin of Product

United States

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